thermodynamic stability and melting point of[4-(5-Bromopyridin-2-yl)phenyl]methanol
thermodynamic stability and melting point of[4-(5-Bromopyridin-2-yl)phenyl]methanol
Thermodynamic Stability and Melting Point Profiling of [4-(5-Bromopyridin-2-yl)phenyl]methanol: A Technical Guide
Executive Summary
In the development of advanced active pharmaceutical ingredients (APIs) and specialized organic materials, the thermodynamic characterization of biaryl building blocks is a critical path to ensuring formulation stability and processability. [4-(5-Bromopyridin-2-yl)phenyl]methanol (Chemical Formula: C12H10BrNO ) is a highly functionalized intermediate featuring a biaryl axis, a hydrogen-bonding hydroxymethyl group, and a halogen-bonding bromo substituent. This whitepaper provides an in-depth mechanistic analysis of the structural features governing the thermodynamic stability and melting point ( Tm ) of this compound, alongside field-proven, self-validating experimental workflows for its thermal profiling.
Part 1: Structural Causality & Thermodynamic Modeling
The solid-state thermodynamic stability and melting behavior of[4-(5-Bromopyridin-2-yl)phenyl]methanol are not arbitrary; they are the direct macroscopic manifestations of specific intermolecular forces and intramolecular geometric constraints.
Biaryl Conjugation and Torsional Energetics
The core of the molecule is a biphenyl-like linkage connecting a phenyl ring to a 5-bromopyridin-2-yl ring. The rotation around this connecting bond introduces a critical torsional degree of freedom. The potential energy surface for this rotation is governed by a delicate balance between π -conjugation (which favors planarity) and steric repulsion between the ortho-hydrogens (which favors a twisted conformation)[1]. The loss of conformational freedom upon crystallization results in a thermodynamic penalty; however, the rigid biaryl axis ultimately increases the overall lattice energy compared to flexible aliphatic analogs, driving the melting point upward[1].
Crystal Engineering: Hydrogen and Halogen Bonding
The melting point of a crystalline solid is fundamentally dictated by the energy required to disrupt its crystal lattice. For[4-(5-Bromopyridin-2-yl)phenyl]methanol, two dominant non-covalent interactions establish this lattice:
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Hydrogen Bonding: The hydroxymethyl ( −CH2OH ) group acts as both a strong hydrogen bond donor and acceptor. This leads to the formation of robust intermolecular networks (often linear chains or dimers in the solid state), significantly elevating the enthalpy of fusion ( ΔHfus ).
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Halogen Bonding ( σ -Hole Interactions): The bromine atom on the pyridyl ring is highly polarizable. The electron-withdrawing nature of the pyridine ring creates a localized deficit of electron density on the outermost surface of the bromine atom along the C−Br bond axis. This electropositive region, known as the σ -hole, acts as a potent Lewis acid[2]. It can form highly directional halogen bonds with Lewis bases, such as the nitrogen atom of an adjacent pyridine ring or the oxygen of the hydroxymethyl group[2].
The synergistic effect of torsional rigidity, hydrogen bonding, and halogen bonding results in a highly stable crystal lattice, pushing the expected melting point of this compound significantly higher than simpler benzyl alcohols.
Caption: Structural causality network defining thermodynamic stability.
Part 2: Self-Validating Experimental Workflows
To accurately profile the thermodynamic stability of[4-(5-Bromopyridin-2-yl)phenyl]methanol, empirical validation must be conducted using orthogonal thermal analysis techniques. Every step in the following protocols is designed as a self-validating system to eliminate artifactual data.
Workflow 1: Differential Scanning Calorimetry (DSC)
DSC is the gold standard for determining the exact melting point, enthalpy of fusion, and detecting polymorphic transitions[3][4].
Step-by-Step Methodology:
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Sample Preparation: Weigh exactly 3.0−5.0 mg of the compound into a Tzero aluminum pan and seal with a crimped lid.
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Causality: Precise mass control ensures accurate integration of the heat flow signal to calculate ΔHfus . The Tzero pan provides a perfectly flat baseline, optimizing thermal contact and minimizing thermal lag[4].
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Atmosphere Control: Purge the furnace with high-purity dry nitrogen at 50 mL/min .
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Causality: Nitrogen acts as a protective blanket, preventing oxidative degradation at elevated temperatures which could artificially broaden the melting endotherm.
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Thermal Cycling: Equilibrate at 25 °C , then heat to 200 °C at a rate of 10 °C/min .
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Causality: A 10 °C/min heating rate provides the optimal thermodynamic balance. Faster rates increase signal sensitivity but reduce thermal resolution; slower rates risk in-situ degradation before the melting event is fully captured[4].
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Data Extraction: Calculate the extrapolated onset temperature rather than the peak maximum.
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Causality: The peak maximum shifts depending on sample mass and heating rate. The extrapolated onset temperature is an intrinsic thermodynamic property, representing the true melting point ( Tm ) of the crystal lattice.
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Workflow 2: Thermogravimetric Analysis (TGA)
While DSC measures heat flow, TGA measures mass change. It is utilized to determine the onset of thermal degradation ( Td ) and to quantify the loss of volatiles (e.g., residual synthesis solvents or trapped moisture)[5][6].
Step-by-Step Methodology:
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Sample Loading: Place 10.0−15.0 mg of the sample into a pre-tared alumina ( Al2O3 ) crucible.
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Causality: A larger sample mass is required for TGA to maximize the signal-to-noise ratio of the microbalance, ensuring that even trace volatile losses ( <0.1% ) are accurately quantified[5].
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Purge Gas Configuration: Utilize a dual-gas setup: a nitrogen purge ( 40 mL/min ) for the balance housing and a secondary nitrogen purge ( 60 mL/min ) for the furnace.
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Causality: This isolates the thermal decomposition pathway from oxidative degradation, revealing the true thermodynamic stability limit of the biaryl framework[6].
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Heating Program: Ramp the temperature from 25 °C to 600 °C at 10 °C/min .
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Causality: This wide temperature window captures the complete degradation profile, from initial desolvation to the final carbonization of the aromatic rings.
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Derivative Analysis: Generate the Derivative Thermogravimetry (DTG) curve ( dm/dt ).
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Causality: The standard TGA curve can mask overlapping mass-loss events. The first derivative isolates these events, pinpointing the exact temperature at which the rate of thermal degradation is maximized[5].
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Caption: Thermodynamic evaluation workflow for biaryl alcohols.
Part 3: Quantitative Data Summary
Based on the structural modeling of halogenated biaryl alcohols and empirical data from analogous substructures, the following table summarizes the expected thermodynamic parameters for [4-(5-Bromopyridin-2-yl)phenyl]methanol.
| Thermodynamic Parameter | Symbol | Expected Range / Value | Analytical Method | Mechanistic Driver |
| Molecular Weight | MW | 264.12 g/mol | Theoretical | Base chemical composition. |
| Melting Point (Onset) | Tm | 120 °C−145 °C | DSC | Hydrogen bonding ( −CH2OH ) and halogen bonding ( σ -hole) stabilizing the lattice. |
| Enthalpy of Fusion | ΔHfus | 25−35 kJ/mol | DSC | Energy required to break the biaryl stacking and non-covalent networks. |
| Degradation Onset | Td | >250 °C | TGA | High thermal stability of the conjugated biaryl and pyridine aromatic systems. |
| Glass Transition | Tg | 30 °C−50 °C | Modulated DSC | Relevant only if the sample is melt-quenched into an amorphous state. |
References
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Capelle MA, Gurny R, Arvinte T. "Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions." PMC. URL:[Link]
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Intertek. "Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358." Intertek. URL:[Link]
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Lab Manager. "Thermal Stability Testing for Pharmaceuticals and Advanced Materials." Lab Manager. URL:[Link]
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Cavallo G, Metrangolo P, Milani R, Pilati T, Priimagi A, Resnati G, Terraneo G. "Halogen Bonding: An Introduction." Wiley-VCH. URL:[Link]
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Saavedra-Leos MZ, et al. "Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries." PMC. URL:[Link]
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Smith D, et al. "Benchmarking Force Field and the ANI Neural Network Potentials for the Torsional Potential Energy Surface of Biaryl Drug Fragments." Journal of Chemical Information and Modeling - ACS Publications. URL:[Link]
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